molecular formula C17H22N2O3 B4593475 [1-(4-Nitrophenyl)cyclopentyl](piperidin-1-yl)methanone

[1-(4-Nitrophenyl)cyclopentyl](piperidin-1-yl)methanone

Cat. No.: B4593475
M. Wt: 302.37 g/mol
InChI Key: BAEOBYFOXIOCFS-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopentylmethanone: is a complex organic compound characterized by the presence of a nitrophenyl group attached to a cyclopentyl ring, which is further connected to a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)cyclopentylmethanone typically involves multi-step organic reactions. One common approach is the nitration of a phenylcyclopentane derivative, followed by the introduction of a piperidinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)cyclopentylmethanone: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted cyclopentyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)cyclopentylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopentylmethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl methanone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopentylmethanone: can be compared with other similar compounds, such as:

  • 1-(4-Nitrophenyl)cyclohexylmethanone
  • 1-(4-Nitrophenyl)cyclopropylmethanone
  • 1-(4-Nitrophenyl)cyclobutylmethanone

These compounds share similar structural features but differ in the size and conformation of the cycloalkyl ring. The unique properties of 1-(4-Nitrophenyl)cyclopentylmethanone arise from the specific arrangement of its functional groups and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(4-nitrophenyl)cyclopentyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-12-4-1-5-13-18)17(10-2-3-11-17)14-6-8-15(9-7-14)19(21)22/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEOBYFOXIOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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